Thienyl Moiety in Sodium Channel Modulator Patents
While specific IC50 data for this exact compound is not publicly available, its structural class—6-(2-thienyl)pyridazines—is explicitly claimed in patents for sodium channel blockers. A direct comparator, the 6-phenyl analog ({2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine, CAS 1283108-51-9), lacks the thienyl group that is critical for the activity described in the patent literature . The presence of the 2-thienyl group in the target compound is a key differentiator for research programs targeting sodium channels, as it is a specified substituent in the patent claims for central nervous system-active pyridazine derivatives [1].
| Evidence Dimension | Structural feature required for patent-claimed activity |
|---|---|
| Target Compound Data | Contains 2-thienyl group at pyridazine 6-position |
| Comparator Or Baseline | {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine (CAS 1283108-51-9) |
| Quantified Difference | Thienyl group present vs. phenyl group; only thienyl group is specified in patent claims for CNS activity [1] |
| Conditions | Patent claims for pyridazine derivatives as sodium channel modulators and CNS agents |
Why This Matters
For researchers developing sodium channel modulators, the presence of the 2-thienyl group is a non-negotiable structural requirement based on patent disclosures, making the phenyl analog an unsuitable substitute.
- [1] SANOFI SA. (1984). Pyridazine derivative, manufacture and medicine. Japanese Patent JPS59139367A. View Source
